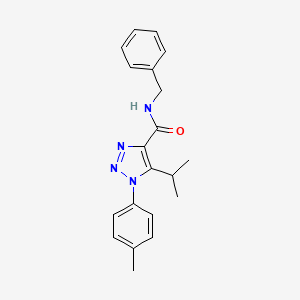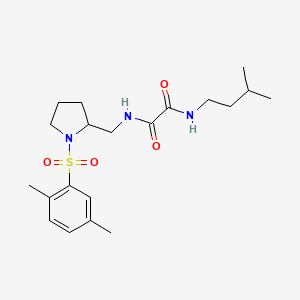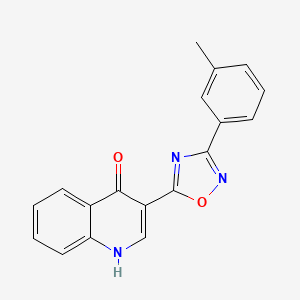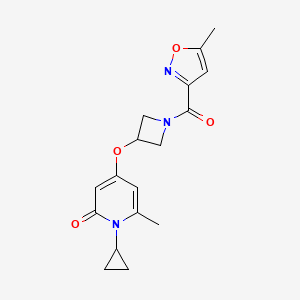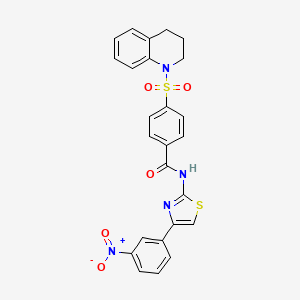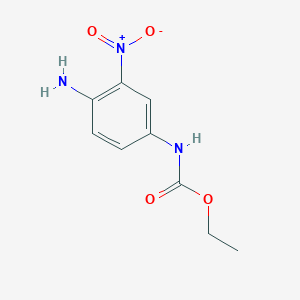
Ethyl (4-amino-3-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-amino-3-nitrophenyl)carbamate is a compound with the molecular formula C9H11N3O4 . It is a type of carbamate, which is a class of compounds that are derived from carbamic acid . Carbamates have various applications in fields such as pharmaceuticals and agrochemicals .
Synthesis Analysis
A series of new carbamates of 4-nitrophenylchloroformate, which includes Ethyl (4-amino-3-nitrophenyl)carbamate, were synthesized in a simple nucleophilic substitution reaction . This process involved using different acyclic and cyclic amines at temperatures between 10–40 °C for 1–2 hours with constant stirring in the presence of a base, TEA in THF .Molecular Structure Analysis
The molecular structure of Ethyl (4-amino-3-nitrophenyl)carbamate was confirmed by its physicochemical properties and spectroanalytical data, which included IR, NMR, Mass spectra, and CHN analysis .Chemical Reactions Analysis
The reaction of carbamation of amines has been frequently utilized in the synthesis of organic carbamates, including Ethyl (4-amino-3-nitrophenyl)carbamate . This process involves a three-component coupling of amines, carbon dioxide, and halides, which enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI .Applications De Recherche Scientifique
Synthesis of Potential Anticancer Agents
Research has explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derived from Ethyl (4-amino-3-nitrophenyl)carbamate. These compounds have been evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, highlighting their potential as anticancer agents (Temple et al., 1983).
Alterations of the Carbamate Group
Further studies focused on alterations of the carbamate group in similar compounds, demonstrating their importance in binding with cellular tubulin, cell cycle disruption, and cytotoxic activity against experimental neoplasms in mice. These alterations included changes in the ethyl group to other alkyl groups and modifications at the amino group, significantly affecting biological activity (Temple et al., 1989).
Antimitotic Agents
Ethyl (4-amino-3-nitrophenyl)carbamate derivatives have been examined for their antimitotic properties, particularly focusing on alterations at the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates. These structural modifications were found to significantly influence cytotoxicity and the inhibition of mitosis in cultured lymphoid leukemia L1210 cells, with in vitro and in vivo activity correlations providing insights into their therapeutic potential (Temple et al., 1991).
Effects on Electrochemical and Electrochromic Properties
The introduction of different acceptor groups into Ethyl (4-amino-3-nitrophenyl)carbamate derivatives has been shown to affect their electrochemical and electrochromic properties. Studies on donor–acceptor type monomers indicate significant influences on UV–vis absorption spectra, fluorescent emission, and the electrochromic behavior of resulting polymers, suggesting applications in materials science and engineering (Hu et al., 2013).
Orientations Futures
The future directions for research on Ethyl (4-amino-3-nitrophenyl)carbamate and similar compounds could involve further exploration of their antimicrobial and antioxidant activities . Additionally, the development of efficient and safe methodologies for carbamate esters synthesis is an area of ongoing research .
Propriétés
IUPAC Name |
ethyl N-(4-amino-3-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-2-16-9(13)11-6-3-4-7(10)8(5-6)12(14)15/h3-5H,2,10H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLWBOYNDKAKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-amino-3-nitrophenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

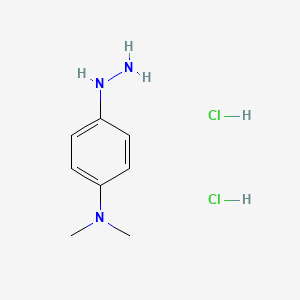
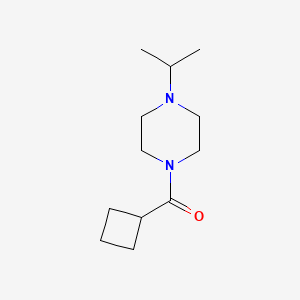
![N-(1H-Indol-4-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine](/img/structure/B2998070.png)
![N-butan-2-yl-2-(cyanomethyl)-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2998071.png)
![2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2998073.png)
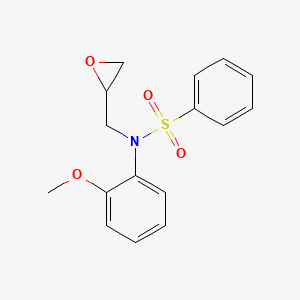
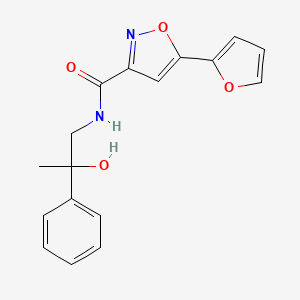
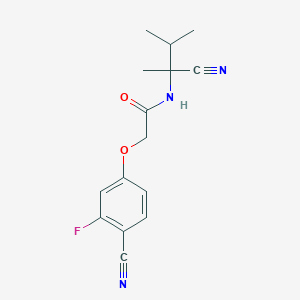
![2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride](/img/structure/B2998083.png)
